5,5-Diphenyl-D10-hydantoin

Descripción general

Descripción

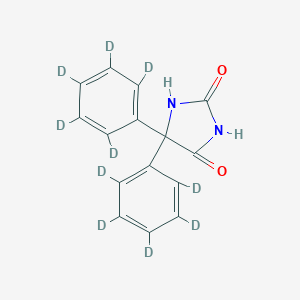

Fenitoína-d10 es una forma deuterada de fenitoína, un fármaco anticonvulsivo ampliamente utilizado en la prevención y el tratamiento de las convulsiones. Los átomos de deuterio en Fenitoína-d10 reemplazan los átomos de hidrógeno en la molécula de fenitoína, lo que la convierte en un estándar interno útil en diversas técnicas analíticas como la cromatografía líquida-espectrometría de masas (LC-MS) y la cromatografía de gases-espectrometría de masas (GC-MS) . Este compuesto es particularmente valioso en toxicología clínica, análisis forense e investigación farmacéutica debido a su estabilidad y precisión en la cuantificación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fenitoína-d10 se puede sintetizar mediante un proceso de varios pasos que implica la deuteración de fenitoína. La ruta sintética general incluye los siguientes pasos:

Deuteración de Bencilo: El bencilo se trata con óxido de deuterio (D2O) en presencia de un catalizador de intercambio de deuterio para reemplazar los átomos de hidrógeno por deuterio.

Formación de urea deuterada: La urea se trata de manera similar con óxido de deuterio para obtener urea deuterada.

Reacción de ciclización: El bencilo deuterado y la urea deuterada se someten luego a una reacción de ciclización en presencia de una base como el hidróxido de potasio (KOH) para formar Fenitoína-d10.

Métodos de producción industrial

En entornos industriales, la producción de Fenitoína-d10 implica el uso de óxido de deuterio de alta pureza y condiciones de reacción optimizadas para garantizar un rendimiento y una pureza máximos. El proceso normalmente incluye:

Reflujo: La mezcla de reacción se refluja durante varias horas para asegurar la deuteración completa.

Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener Fenitoína-d10 de alta pureza.

Análisis De Reacciones Químicas

Fenitoína-d10 experimenta diversas reacciones químicas similares a su contraparte no deuterada. Algunas de las reacciones clave incluyen:

Oxidación: Fenitoína-d10 se puede oxidar para formar su derivado correspondiente de N-óxido. Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y perácidos.

Reducción: La reducción de Fenitoína-d10 se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) para formar la amina correspondiente.

Sustitución: Fenitoína-d10 puede sufrir reacciones de sustitución nucleofílica, donde los átomos de deuterio son reemplazados por otros nucleófilos.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Analytical Chemistry

5,5-Diphenyl-D10-hydantoin is extensively used as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its deuterated nature allows for precise quantification of phenytoin levels in biological samples, enhancing the accuracy of therapeutic drug monitoring and forensic analysis .

2. Pharmacokinetics and Metabolism Studies

The compound plays a critical role in pharmacokinetic studies, helping researchers understand the metabolism and biological interactions of phenytoin. It aids in elucidating the drug's pharmacodynamics and pharmacokinetics by serving as a reference point during experiments involving drug absorption, distribution, metabolism, and excretion .

3. Clinical Toxicology

In clinical toxicology, this compound is utilized for urine drug testing and medication monitoring. Its stability under various conditions makes it an ideal candidate for evaluating phenytoin concentrations in patients undergoing treatment for epilepsy or other neurological disorders .

4. Forensic Analysis

The compound's application extends to forensic science, where it assists in the analysis of drug-related cases. Its use as a stable isotopic standard allows forensic chemists to accurately identify and quantify phenytoin in biological samples collected from suspected overdose cases .

Biochemical Properties

Mechanism of Action

this compound primarily acts by blocking voltage-gated sodium channels. This action stabilizes excitable membranes and reduces neuronal excitability, which is crucial in preventing grand mal seizures .

Chemical Properties

- Molecular Formula: C15H2D10N2O2

- Molecular Weight: 262.33 g/mol

- Appearance: White crystalline solid

Case Studies

Case Study 1: Therapeutic Drug Monitoring

A study conducted on patients receiving phenytoin therapy demonstrated that using this compound as an internal standard improved the reliability of LC-MS measurements. This allowed clinicians to tailor dosages more accurately based on individual metabolic responses, thereby enhancing patient outcomes .

Case Study 2: Forensic Toxicology

In a forensic analysis involving suspected drug overdoses, the application of this compound facilitated the accurate identification of phenytoin levels in post-mortem samples. This case highlighted the compound's importance in legal investigations related to drug toxicity .

Mecanismo De Acción

Fenitoína-d10, como la fenitoína, ejerce sus efectos inhibiendo los canales de sodio neuronales activados por voltaje. Esta inhibición estabiliza la membrana neuronal y reduce la frecuencia de los potenciales de acción, evitando así la propagación de la actividad convulsiva en el cerebro . Los objetivos moleculares incluyen los canales de sodio, y las vías involucradas están principalmente relacionadas con la modulación del flujo de iones a través de la membrana neuronal .

Comparación Con Compuestos Similares

Fenitoína-d10 es única debido a su etiquetado de deuterio, que proporciona una estabilidad y precisión mejoradas en aplicaciones analíticas. Los compuestos similares incluyen:

Fenitoína: La forma no deuterada, ampliamente utilizada como anticonvulsivo.

Fosfenitoína: Un profármaco de fenitoína, utilizado para la administración intravenosa.

Carbamazepina: Otro anticonvulsivo con un mecanismo de acción similar pero con una estructura química diferente .

Fenitoína-d10 destaca por su uso específico como estándar interno en métodos analíticos, lo que proporciona una cuantificación precisa y confiable de fenitoína en diversas muestras biológicas y ambientales .

Actividad Biológica

5,5-Diphenyl-D10-hydantoin, also known as phenytoin-d10, is a deuterated analogue of phenytoin, an established anticonvulsant medication. This compound is primarily utilized in the field of analytical chemistry as an internal standard due to its unique isotopic labeling. However, its biological activity, particularly its pharmacological effects and mechanisms of action, is of significant interest in both clinical and biochemical research.

Overview of Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticonvulsant Properties : The primary biological function of this compound is to prevent seizures by stabilizing excitable membranes in neuronal tissues. It achieves this by blocking voltage-gated sodium channels, thereby reducing neuronal excitability and action potential propagation.

- Stabilization of Membranes : This compound enhances the stability of excitable membranes by affecting sodium (Na+), potassium (K+), and calcium (Ca2+) channels. This stabilization is crucial in preventing the uncontrolled electrical activity characteristic of seizures.

The mechanism through which this compound exerts its effects involves several key biochemical pathways:

- Voltage-Gated Sodium Channel Inhibition : The compound binds to and blocks voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons. This blockade results in a decreased frequency of action potentials and a reduction in seizure activity.

- Impact on Ion Channels : By modulating the activity of Na+, K+, and Ca2+ channels, this compound influences various cellular processes related to excitability and neurotransmitter release.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity and pharmacokinetics of this compound:

- Pharmacokinetic Studies : Research indicates that the deuterated form exhibits altered pharmacokinetic properties compared to non-deuterated phenytoin. These changes can affect drug metabolism and efficacy, making it a valuable subject for further investigation in therapeutic contexts .

- Analytical Applications : Due to its stability and distinct isotopic signature, this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying phenytoin levels in biological samples .

Comparative Analysis

The following table summarizes key properties and findings related to this compound:

| Property/Aspect | This compound | Phenytoin (Non-Deuterated) |

|---|---|---|

| CAS Number | 65854-97-9 | 57-41-0 |

| Molecular Formula | C15H2D10N2O2 | C15H12N2O2 |

| Primary Action | Anticonvulsant | Anticonvulsant |

| Mechanism | Blocks voltage-gated sodium channels | Blocks voltage-gated sodium channels |

| Use in Analysis | Internal standard in LC-MS/GC-MS | Not commonly used as an internal standard |

| Pharmacokinetics | Altered due to deuteration | Standard pharmacokinetics |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 5,5-Diphenyl-D10-hydantoin in academic laboratories?

The synthesis of this compound can be optimized using ultrasound-assisted continuous-flow reactors , which enhance reaction efficiency and align with green chemistry principles. Key parameters include:

- Residence time : Adjusted to balance reaction completion and throughput .

- Ultrasound frequency/power : Critical for accelerating reaction kinetics via cavitation effects (e.g., 20–40 kHz) .

- Solvent selection : Polar solvents like ethanol improve solubility and energy transfer . Compared to traditional batch methods, continuous-flow systems reduce reaction times from hours to minutes while improving yield reproducibility .

Q. How does deuteration at the D10 position affect pharmacokinetic studies of 5,5-Diphenylhydantoin?

Deuteration alters metabolic stability and pharmacokinetic profiles by:

- Isotopic mass effects : Slowing hepatic metabolism (e.g., cytochrome P450 enzymes), extending half-life .

- Tracer utility : Enabling precise quantification via mass spectrometry (MS) in in vivo studies . Researchers should validate deuterated analogs against non-deuterated controls to isolate isotope-specific effects, as metabolic pathways may diverge unexpectedly .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : Confirms deuteration efficiency and structural integrity (e.g., ¹H/²H NMR) .

- High-resolution MS : Verifies molecular weight and isotopic purity .

- HPLC : Assesses chemical purity and degradation products under varied storage conditions . Cross-referencing multiple techniques mitigates instrument-specific biases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic stability data between deuterated and non-deuterated analogs?

Contradictions often arise from:

- Enzyme binding dynamics : Deuteration may alter binding affinities to metabolic enzymes, necessitating in vitro assays (e.g., microsomal stability tests) .

- Isotope effects on reaction mechanisms : Kinetic isotope effects (KIEs) should be quantified using competitive experiments with mixed isotopologs .

- Control groups : Include non-deuterated analogs and isotopic internal standards to normalize inter-experimental variability .

Q. What experimental parameters are critical for ultrasound-assisted continuous-flow synthesis of this compound?

Optimize the following:

- Ultrasound parameters : Frequency (20–100 kHz) and power density (10–100 W/cm²) to maximize cavitation without degrading reactants .

- Flow rate : Lower rates (<1 mL/min) enhance mixing but may reduce throughput .

- Temperature control : Exothermic reactions require cooling jackets to prevent thermal degradation . Pilot studies using factorial design (e.g., 2³ designs) efficiently identify optimal parameter combinations .

Q. How can factorial design improve reaction optimization for this compound derivatives?

Factorial design enables systematic exploration of variables:

- Independent variables : Temperature (60–100°C), catalyst loading (1–5 mol%), and solvent ratio (water:ethanol) .

- Response metrics : Yield, purity, and reaction time . For example, a 2⁴ factorial design revealed that ultrasound power and residence time account for >70% of yield variability in hydantoin synthesis .

Q. Safety and Compliance

Q. What safety protocols are essential when handling deuterated 5,5-Diphenylhydantoin?

- Ventilation : Use fume hoods to mitigate inhalation risks (H331) .

- Personal protective equipment (PPE) : Nitrile gloves, face shields, and flame-resistant lab coats (flammability: Category 2) .

- Storage : Store at room temperature in inert atmospheres to prevent degradation .

Q. Methodological Resources

Propiedades

IUPAC Name |

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-97-9 | |

| Record name | 65854-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.